N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
- A study by Debnath and Ganguly (2015) highlighted the synthesis of novel acetamide derivatives, including structures related to the query compound. These derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Analgesic Properties
- Another research by Park et al. (1995) on capsaicinoids, structurally similar to the query compound, discussed the crystal structure and implied potential analgesic properties of these compounds. The study suggests that the unique structural features of such compounds could contribute to their biological activities (Park et al., 1995).
Inhibition of Fatty Acid Synthesis
- Research on chloroacetamides, including compounds with structural similarities to the query molecule, has shown that they act as herbicides by inhibiting fatty acid synthesis in plants. This indicates potential applications in agricultural science and weed management (Weisshaar & Böger, 1989).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from related structures, which were evaluated as anti-inflammatory and analgesic agents. These compounds showed significant activities, suggesting potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Photopolymerization Initiators
- A study on novel photoinitiators for the preparation of hybrid networks demonstrated the potential of compounds with similar structures to the query molecule in materials science, especially in creating polymers with enhanced thermal stability and robustness (Batibay et al., 2020).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13-7-6-8-14(2)19(13)24-18(28)12-31-23-25-20-16-11-15(30-5)9-10-17(16)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEVBWBPCNECMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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